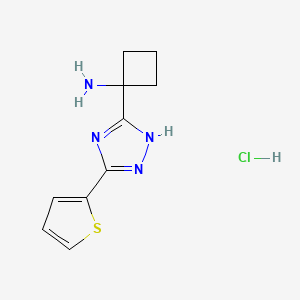

1-(3-Tiofen-2-il-1H-1,2,4-triazol-5-il)ciclobutan-1-amina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride is a compound that belongs to the class of thiophene-linked 1,2,4-triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiophene and triazole rings in its structure contributes to its unique chemical properties and biological activities.

Aplicaciones Científicas De Investigación

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride has several scientific research applications:

Mecanismo De Acción

Target of Action

Similarly, compounds containing a 1,2,4-triazole ring have shown significant antibacterial activity .

Mode of Action

In general, compounds containing a 1,2,4-triazole ring can form a c-n bond with the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Without specific information on the compound, it’s difficult to summarize the affected pathways. Compounds with a thiophene nucleus have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Result of Action

Compounds with a thiophene nucleus have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Análisis Bioquímico

Biochemical Properties

The 1,2,4-triazole moiety in 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride can interact strongly with biomolecules such as DNA and proteins . This interaction can influence the physicochemical, pharmacological, and pharmacokinetic properties of the compound .

Cellular Effects

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride can cross cellular membranes due to its neutral charge, contributing to good cell permeability . It has been reported that similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

The mechanism of interaction between 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride and other molecules involves several processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, similar compounds have shown promising cytotoxic activity against cancer cell lines

Dosage Effects in Animal Models

While specific dosage effects of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride in animal models are not yet available, similar compounds have shown promising results in various biological activities

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Its neutral charge may contribute to its ability to cross cellular membranes .

Subcellular Localization

Similar compounds have been found to bind to specific sites within cells

Métodos De Preparación

The synthesis of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride typically involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls.

Análisis De Reacciones Químicas

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the thiophene or triazole rings, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride can be compared with other thiophene-linked 1,2,4-triazoles, such as:

- 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 2-Aminomethyl-4-haloaryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride lies in its specific combination of thiophene and triazole rings, which contribute to its distinct chemical and biological properties.

Actividad Biológica

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride is a compound belonging to the class of thiophene-linked 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of thiophene and triazole rings, contribute to its biochemical interactions and therapeutic potential.

The molecular formula for 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride is C10H12ClN4S, with a molecular weight of approximately 240.75 g/mol. The compound exhibits a neutral charge which enhances its ability to permeate cellular membranes, facilitating its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The 1,2,4-triazole moiety can form strong interactions with DNA and proteins. The proposed mechanism involves:

- Formation of Carbinolamine : The addition of an amine to a carbonyl group leads to the formation of carbinolamine.

- Elimination of Water : This step results in the formation of an imine.

- Intramolecular Cyclization : This leads to the production of spiro compounds which may exhibit enhanced biological activity.

Anticancer Activity

Research indicates that compounds similar to 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that the compound may serve as a potential lead in the development of anticancer therapeutics.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies showing effectiveness against a range of pathogenic bacteria and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This antimicrobial activity further emphasizes the compound's potential utility in treating infectious diseases.

Case Studies

A notable study investigated the effects of similar triazole compounds on cancer cell lines and found that structural modifications significantly influenced their biological activity. For example, derivatives with additional functional groups showed enhanced cytotoxicity against breast cancer cells compared to their parent compounds .

In another study focusing on antimicrobial properties, various triazole derivatives were synthesized and tested against clinical isolates of bacteria. The results indicated that compounds with thiophene substitutions had improved antibacterial efficacy compared to those without .

Propiedades

IUPAC Name |

1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S.ClH/c11-10(4-2-5-10)9-12-8(13-14-9)7-3-1-6-15-7;/h1,3,6H,2,4-5,11H2,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBDGLDKBWEDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC(=NN2)C3=CC=CS3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.